Relative Bioavailability and Molecular Weight Drive Dose Differentiation from Aripiprazole Monohydrate
Aripiprazole lauroxil (AL) exhibits a relative bioavailability of 58% compared with oral aripiprazole tablets, whereas aripiprazole monohydrate (AM, Abilify Maintena) is reported to be completely bioavailable from intramuscular injection sites [1]. This substantial difference in bioavailability, combined with a 41% difference in molecular weight between AL (660.72 Da) and AM (approximately 468 Da), explains why labeled doses of AL (e.g., 441 mg, 882 mg, 1064 mg) are not equivalent on a milligram-per-milligram basis to AM doses (300-400 mg monthly) [2]. Attempting to substitute based on total mass would result in dosing errors and either subtherapeutic plasma concentrations or increased toxicity risk.
| Evidence Dimension | Relative bioavailability vs. oral aripiprazole |
|---|---|
| Target Compound Data | 58% |
| Comparator Or Baseline | Aripiprazole monohydrate (AM, Abilify Maintena): ~100% (completely bioavailable from IM injection) |
| Quantified Difference | AL bioavailability is 42 percentage points lower than AM |
| Conditions | FDA review data for NDA approval; IM injection in clinical pharmacokinetic studies |
Why This Matters
Procurement and formulary decisions must recognize that AL and AM are not interchangeable; incorrect substitution based on milligram strength can lead to clinical failure or adverse events.
- [1] Still D, et al. Response to comment on the recently published article “An update on recently approved long-acting injectable second-generation antipsychotics: Knowns and unknowns regarding their use”. Ment Health Clin. 2023;13(3):167-168. View Source
- [2] Salzman PM, Raoufinia A, Legacy S, Such P, Eramo A. Plasma concentrations and dosing of 2 long-acting injectable formulations of aripiprazole. Neuropsychiatr Dis Treat. 2017;13:1125-1129. View Source
